REACTION_SMILES
|
[C:24](=[O:25])([O-:26])[O-:27].[CH3:32][C:33](=[O:34])[CH3:35].[ClH:1].[Cs+:28].[Cs+:29].[Cs+:31].[I-:30].[OH:10][c:11]1[cH:12][c:13]([CH:17]([CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[OH:23])[cH:14][cH:15][cH:16]1.[c:2]1([CH2:8][Cl:9])[cH:3][cH:4][cH:5][cH:6][n:7]1>>[ClH:9].[c:2]1([CH2:8][O:10][c:11]2[cH:12][c:13]([CH:17]([CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])[OH:23])[cH:14][cH:15][cH:16]2)[cH:3][cH:4][cH:5][cH:6][n:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cs+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[I-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC(O)c1cccc(O)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCc1ccccn1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC(O)c1cccc(OCc2ccccn2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |